rac-cis-Ambroxol-d5

Description

Overview of Deuterated Compound Development and Research Applications

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a technique known as deuteration. nih.gov This seemingly subtle molecular modification can have significant effects on a drug's metabolic profile due to the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; consequently, it is broken more slowly by metabolic enzymes, particularly the cytochrome P450 family. wikipedia.orgresearchgate.net

This principle underpins the "deuterium switch" approach in drug development, where hydrogen atoms at known sites of metabolism ("soft spots") in an existing drug molecule are replaced with deuterium. nih.gov The goal is to slow down the rate of metabolic breakdown, which can confer several therapeutic advantages:

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of toxic or undesirable metabolites, potentially improving the drug's safety profile.

Enhanced Drug Selectivity: Deuteration can help reduce the formation of non-selective metabolites, thereby improving the drug's selectivity for its intended target.

This strategy has successfully led to the development and FDA approval of deuterated drugs, such as deutetrabenazine and deucravacitinib, which offer improved properties compared to their non-deuterated counterparts. nih.govwikipedia.org Beyond creating new therapeutic entities, deuterated compounds are invaluable research tools. They are widely used in mechanistic studies of drug metabolism and as internal standards for highly accurate quantification in pharmacokinetic and bioequivalence studies. wikipedia.orgresearchgate.net

Table 1: Key Research Applications of Deuterated Compounds

| Application Area | Description | Significance |

|---|---|---|

| Pharmacokinetic (PK) Improvement | Slowing metabolic breakdown by replacing H with D at metabolic hotspots. | Can lead to longer half-life, reduced dosing frequency, and improved safety profiles. nih.gov |

| Quantitative Bioanalysis (Internal Standards) | Used as internal standards in mass spectrometry to ensure accurate measurement of the non-labeled drug in biological samples. | Corrects for variability in sample processing and analysis, providing high precision and accuracy. scioninstruments.comclearsynth.com |

| Metabolic Pathway Studies | Helps in identifying metabolites and understanding the metabolic fate of a drug (ADME studies). | Crucial for characterizing a drug's lifecycle in the body and identifying potentially active or toxic metabolites. musechem.comchemicalsknowledgehub.com |

| Stabilization of Chiral Centers | Deuteration can sometimes stabilize stereoisomers that are prone to racemization. | Enhances drug efficacy by maintaining the desired stereochemical configuration. |

Contextualization of rac-cis-Ambroxol-d5 within Ambroxol Research Paradigms

Ambroxol is a well-established mucolytic agent used in the treatment of respiratory diseases. researchgate.net In recent years, research interest in Ambroxol has expanded significantly beyond its secretolytic effects. It is being actively investigated for neuroprotective properties and potential applications in treating neurodegenerative conditions such as Parkinson's disease and dementia with Lewy bodies. bioworld.comnih.govsciencedaily.com This research is partly driven by findings that Ambroxol can boost levels of the enzyme glucocerebrosidase (GCase), which plays a role in clearing cellular waste products that accumulate in these diseases. parkinsons.org.uk

Within this intensified research landscape, this compound emerges as a critical analytical tool. As a stable isotope-labeled analogue of Ambroxol, its primary and most vital application is to serve as an internal standard for the quantitative determination of Ambroxol in biological matrices like plasma or tissue samples. nih.gov

All pharmacokinetic, bioequivalence, or metabolism studies underpinning the new research into Ambroxol require a robust and highly accurate bioanalytical method to measure the concentration of the parent drug and its metabolites over time. nih.gov Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice for this task due to its high sensitivity and specificity. texilajournal.com In this context, this compound is indispensable. Because it is chemically identical to Ambroxol, it co-elutes chromatographically and experiences the same extraction efficiency and potential for ion suppression or enhancement in the mass spectrometer. scioninstruments.comtexilajournal.com However, due to the five deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing the instrument to distinguish it from the unlabeled Ambroxol being measured. scioninstruments.com This ensures that the quantification of Ambroxol is precise and accurate, a prerequisite for reliable pharmacokinetic modeling and clinical trial evaluation.

While some research explores polydeuterated analogues of Ambroxol for direct therapeutic benefits, the principal role of this compound is as a high-fidelity internal standard that enables and validates the foundational pharmacokinetic research driving the exploration of Ambroxol's expanding therapeutic potential. bioworld.comnih.gov

Table 2: Properties of this compound

| Property | Description |

|---|---|

| Chemical Name | trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol-2,2,6,6,N-d5 |

| Synonym | This compound |

| Nature | Deuterated analogue of Ambroxol. A stable isotope-labeled compound. |

| Primary Research Use | Internal standard for the quantitative bioanalysis of Ambroxol, typically using LC-MS/MS. nih.gov |

| Key Feature | Contains five deuterium atoms, making it distinguishable from unlabeled Ambroxol by mass spectrometry while retaining nearly identical chemical and physical properties. scioninstruments.com |

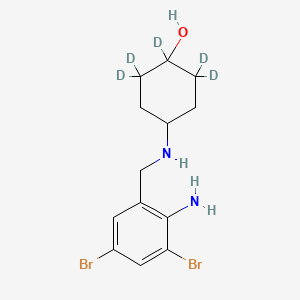

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-SCGGTJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Stereochemical Aspects of Rac Cis Ambroxol D5

Strategies for Deuterium (B1214612) Incorporation in Ambroxol Analogues

The introduction of deuterium into the Ambroxol scaffold requires strategic synthetic planning to ensure high levels of isotopic enrichment at specific positions. The primary focus for synthesizing rac-cis-Ambroxol-d5 is the deuteration of the cyclohexanol ring, a key structural motif of the molecule.

Stereoselective Synthetic Approaches for Deuterated Cyclohexanol Derivatives

The stereochemistry of the 4-aminocyclohexanol precursor is paramount in determining the final cis or trans configuration of the Ambroxol analogue. To obtain the cis isomer, stereoselective synthesis of cis-4-aminocyclohexanol is the foundational step.

One effective strategy involves the enzymatic reduction of 1,4-cyclohexanedione. The use of specific keto reductases (KREDs) can selectively yield 4-hydroxycyclohexanone. Subsequent stereoselective transamination, employing amine transaminases (ATAs), can then produce cis-4-aminocyclohexanol with high diastereomeric purity. d-nb.infosemanticscholar.org This enzymatic approach offers a high degree of stereocontrol, which is crucial for the synthesis of the desired cis isomer.

Another approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. Chemical reduction of these intermediates can lead to the formation of both cis- and trans-3-aminocyclohexanols, which can serve as precursors after further modification. nih.gov The stereochemical outcome of this reduction is influenced by the choice of reducing agent and reaction conditions.

Application of Deuterated Reducing Agents in Precursor Synthesis

To introduce deuterium into the cyclohexanol ring, deuterated reducing agents are employed in the synthesis of the 4-aminocyclohexanol precursor. A common and effective reagent for this purpose is sodium borodeuteride (NaBD4).

The reduction of a suitable cyclohexanone precursor, such as 4-aminocyclohexanone, with NaBD4 introduces deuterium atoms at specific positions on the ring. The stereoselectivity of this reduction is a critical factor. The axial or equatorial attack of the deuteride on the carbonyl group will determine the resulting stereochemistry of the deuterated hydroxyl group and, consequently, the cis or trans configuration of the final product. studycorgi.commnstate.edu The choice of solvent and reaction temperature can influence the stereochemical outcome of the reduction. For instance, the reduction of cyclohexanone derivatives with sodium borohydride in methanol is a well-established method. scribd.com

| Precursor | Reducing Agent | Key Transformation | Resulting Intermediate |

| 4-Aminocyclohexanone | Sodium borodeuteride (NaBD4) | Stereoselective reduction of the carbonyl group | Deuterated cis- and trans-4-aminocyclohexanol |

| Deuterated 1,4-cyclohexanedione | Keto Reductase (KRED) / Amine Transaminase (ATA) | Enzymatic reduction and amination | Deuterated cis-4-aminocyclohexanol |

Challenges and Advances in Stereocontrolled Synthesis of cis- and trans-Isomers

The synthesis of specific stereoisomers of Ambroxol and its deuterated analogues presents significant challenges due to the presence of multiple chiral centers. Controlling the relative stereochemistry of the substituents on the cyclohexyl ring is a key focus of synthetic efforts.

Enantiodivergent Synthesis Methodologies for Ambroxol Analogues

Enantiodivergent synthesis provides a powerful strategy to access different stereoisomers from a common chiral starting material. While specific enantiodivergent routes for deuterated Ambroxol are not extensively documented in publicly available literature, the principles can be applied to the synthesis of its chiral precursors.

For instance, the use of chiral auxiliaries or catalysts in the reduction of cyclohexanone derivatives can afford enantiomerically enriched cyclohexanols. By selecting the appropriate enantiomer of the catalyst or auxiliary, it is possible to direct the synthesis towards a specific stereoisomer. nih.govnih.govrsc.org This approach, when combined with deuteration strategies, could provide a pathway to enantiopure deuterated Ambroxol analogues.

Assessment of Stereochemical Purity and Isomeric Characterization of Deuterated Compounds

The characterization of the stereochemical purity of this compound is crucial to ensure the correct isomeric form has been synthesized. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of diastereomers. The coupling constants and chemical shifts of the protons on the cyclohexyl ring can provide definitive information about their spatial arrangement (axial vs. equatorial), allowing for the differentiation between cis and trans isomers. nih.govnih.govwordpress.com Deuterium NMR can also be utilized to confirm the position and extent of deuterium incorporation. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating cis and trans isomers and for determining the diastereomeric purity of the synthesized compound. sigmaaldrich.comresearchgate.netnih.govnih.gov The use of chiral stationary phases in HPLC and GC can also be employed to separate enantiomers if a chiral synthesis is performed. sigmaaldrich.comresearchgate.netgcms.cz

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Determination of relative stereochemistry (cis vs. trans), confirmation of molecular structure. |

| Deuterium NMR | Confirmation of deuterium incorporation and location. |

| Mass Spectrometry | Confirmation of molecular weight and isotopic enrichment. |

| HPLC / GC | Separation of diastereomers, assessment of isomeric purity. |

| Chiral HPLC / GC | Separation of enantiomers. |

Advanced Analytical Methodologies for Rac Cis Ambroxol D5 Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Deuterated Analogues

The structural elucidation of deuterated analogues, such as rac-cis-Ambroxol-d5, relies on a suite of advanced spectroscopic techniques that can precisely identify the molecule's architecture and confirm the incorporation and location of deuterium (B1214612) atoms. These methods are crucial for verifying the identity and purity of isotopically labeled compounds, which are often employed as internal standards in quantitative analyses, particularly in mass spectrometry-based assays, or for tracking metabolic pathways. Key spectroscopic techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule. For deuterated compounds, specific NMR experiments are employed to confirm the presence and position of deuterium.

Proton Nuclear Magnetic Resonance (¹H NMR): In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium are either absent or significantly diminished in intensity. This allows for the direct observation of where deuteration has occurred by comparing the spectra of the deuterated analogue with its non-deuterated counterpart. For this compound, a reduction or disappearance of specific proton signals, typically associated with the cyclohexyl ring, would indicate successful deuteration at those positions researchgate.net.

Deuterium Nuclear Magnetic Resonance (²H NMR): This technique directly detects the deuterium nuclei (²H). The presence of characteristic signals in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts observed in the ²H NMR spectrum can provide insights into the chemical environment of the deuterated sites, corroborating the proposed structure researchgate.net.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): While ¹³C NMR primarily observes carbon atoms, the presence of deuterium on an adjacent carbon can sometimes lead to subtle changes in chemical shifts or coupling patterns, further aiding in structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing information about its fragmentation pattern. For deuterated compounds, MS is critical for confirming the mass increase due to deuterium incorporation.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are widely used for analyzing complex mixtures and quantifying compounds. For this compound, MS analysis will reveal a molecular ion peak that is approximately 5 atomic mass units (Da) higher than that of the unlabeled Ambroxol, confirming the presence of five deuterium atoms caymanchem.comesschemco.compharmaffiliates.com. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition and thus confirming the precise mass of the deuterated species.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained through MS/MS can provide further structural information. Characteristic fragments that contain the deuterated portion of the molecule will exhibit a mass shift consistent with the deuterium incorporation, helping to pinpoint the location of the isotopic label nih.gov.

The combination of these spectroscopic techniques provides a comprehensive approach to the structural elucidation and characterization of this compound, ensuring its identity and suitability for its intended analytical applications.

Research Applications in Pharmacokinetic and Metabolic Studies Utilizing Rac Cis Ambroxol D5

Application of rac-cis-Ambroxol-d5 as a Pharmacokinetic Probe in Non-Human Models

The use of this compound in non-human models provides crucial insights into the metabolic fate of ambroxol. Preclinical studies in species such as rats, rabbits, and dogs are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before it proceeds to human trials.

The substitution of hydrogen with deuterium (B1214612) atoms can influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction.

This principle can lead to "metabolic switching," where the metabolism of a drug is redirected from a deuterated site to an alternative, non-deuterated site. Such a shift can result in an altered metabolite profile and potentially a modified pharmacokinetic and pharmacological outcome. For instance, studies on other deuterated compounds, such as doxophylline, have demonstrated a significant metabolic switch, leading to changes in the relative abundances of various metabolites. acs.orgresearchgate.net While specific studies investigating the deuterium kinetic isotope effect of this compound on its own metabolic pathways are not extensively documented in publicly available literature, the established principles of KIE suggest that if the deuterated positions on the cyclohexyl ring are involved in a rate-limiting metabolic step, a change in the metabolic profile of ambroxol could be anticipated.

Preclinical studies are essential for identifying the metabolic pathways of a new chemical entity. In vivo and in vitro models, such as liver microsomes, are employed to characterize the biotransformation of drugs. nih.gov Ambroxol, in various preclinical species including rats, rabbits, and dogs, undergoes several metabolic transformations. The primary routes of biotransformation are similar across these species and include Phase I reactions leading to the formation of metabolites like dibromoanthranilic acid, and Phase II reactions resulting in the formation of conjugates, predominantly glucuronides. nih.gov

The use of this compound can aid in these studies. By administering a mixture of labeled and unlabeled ambroxol to a preclinical model, researchers can use mass spectrometry to distinguish between the metabolites originating from each compound. This co-administration strategy can help in identifying previously unknown metabolites and in quantifying the contribution of different metabolic pathways.

Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences the in vivo half-life and oral bioavailability of a compound. In vitro assays using liver microsomes or hepatocytes from preclinical species are commonly used to determine the intrinsic clearance of a drug. nih.gov These assays measure the rate of disappearance of the parent drug over time when incubated with these biological systems.

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

| Parameter | Description | Example Value (Hypothetical for this compound) |

| Test System | Biological matrix used for the assay. | Rat Liver Microsomes |

| Incubation Time | Duration of the incubation period. | 0, 5, 15, 30, 60 min |

| Initial Concentration | Starting concentration of the test compound. | 1 µM |

| In Vitro Half-life (t½) | Time taken for 50% of the compound to be metabolized. | 45 min |

| Intrinsic Clearance (CLint) | Measure of the intrinsic metabolic rate. | 25 µL/min/mg protein |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not found in the searched sources.

Deuterium Labeling for Quantitation of Unlabeled Analogues in Biological Matrices

One of the most widespread applications of stable isotope-labeled compounds like this compound is their use as internal standards in quantitative bioanalysis.

Bioanalytical method validation is a crucial process in drug development that ensures the reliability and accuracy of the data generated from preclinical and clinical studies. A validated method provides confidence that the measured concentrations of a drug and its metabolites in biological matrices are accurate and reproducible. The use of a stable isotope-labeled internal standard is highly recommended, and often required by regulatory agencies, for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.

This compound is an ideal internal standard for the quantification of ambroxol because it has nearly identical physicochemical properties to the unlabeled analyte. This similarity ensures that it behaves in the same way during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled ambroxol by the mass spectrometer. This co-elution and differential detection allow for the correction of variability that can occur during the analytical process, such as extraction losses and matrix effects, thereby improving the accuracy and precision of the quantification.

In preclinical pharmacokinetic studies, accurate measurement of drug concentrations in biological fluids like plasma is essential. A study on the bioequivalence of ambroxol hydrochloride in human plasma utilized ambroxol-d5 as an internal standard. nih.govresearchgate.net The principles and methods from this study are directly applicable to preclinical research.

A typical preclinical study would involve administering ambroxol to an animal model, such as a rat, and collecting plasma samples at various time points. During sample analysis, a known amount of this compound is added to each plasma sample. The samples are then processed and analyzed by LC-MS/MS. The ratio of the peak area of ambroxol to the peak area of this compound is used to construct a calibration curve and to determine the concentration of ambroxol in the unknown samples.

Table 2: Example of a Calibration Curve for Ambroxol Quantification in Rat Plasma using this compound as an Internal Standard

| Nominal Ambroxol Concentration (ng/mL) | Measured Peak Area Ratio (Ambroxol/rac-cis-Ambroxol-d5) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 2.0 | 0.052 | 2.1 | 105.0 |

| 5.0 | 0.128 | 4.9 | 98.0 |

| 20.0 | 0.510 | 20.4 | 102.0 |

| 50.0 | 1.265 | 50.6 | 101.2 |

| 100.0 | 2.520 | 99.8 | 99.8 |

| 200.0 | 5.080 | 201.5 | 100.8 |

| 400.0 | 10.150 | 398.0 | 99.5 |

This table is a representative example based on the principles of bioanalytical method validation and data from a human bioequivalence study nih.govresearchgate.net, adapted for a preclinical context.

Role of Rac Cis Ambroxol D5 As a Reference Standard in Pharmaceutical Analysis

Development and Validation of Analytical Methods for Ambroxol and Related Compounds

The development of robust analytical methods is a prerequisite for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities in various matrices. Stable isotope-labeled compounds, such as rac-cis-Ambroxol-d5, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalytical methods. Their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during sample preparation and analysis, which is crucial for correcting any variability.

During the validation of bioanalytical methods, regulatory guidelines necessitate the demonstration of selectivity, accuracy, precision, and stability. The use of a stable isotope-labeled internal standard like this compound is highly recommended to account for matrix effects and variations in instrument response. The co-elution of the analyte and its deuterated internal standard helps to compensate for any suppression or enhancement of the signal caused by the sample matrix, thereby improving the accuracy and precision of the method.

Table 1: Key Parameters in Bioanalytical Method Validation

| Validation Parameter | Role of this compound (as an Internal Standard) |

| Selectivity | Helps to distinguish the analyte from other components in the matrix by having a distinct mass-to-charge ratio. |

| Accuracy & Precision | Corrects for variability in sample extraction, injection volume, and ionization efficiency, leading to more accurate and precise results. |

| Matrix Effect | Co-elutes with the analyte, effectively normalizing the signal variations caused by the sample matrix. |

| Stability | Its stability is assessed under various storage and processing conditions to ensure the reliability of the analytical data. |

Utility in Quality Control and Regulatory Compliance for Active Pharmaceutical Ingredients

The quality control of APIs is a stringent process governed by international regulatory bodies to ensure the safety and efficacy of pharmaceutical products. Pharmaceutical reference standards, including isotopically labeled impurities like this compound, are instrumental in these quality control processes. They are utilized to verify the identity, purity, and strength of the API.

In routine quality control testing, this compound can be used to confirm the absence or control the presence of the corresponding cis-impurity within acceptable limits as defined by pharmacopeias and regulatory guidelines. The use of a certified reference standard provides a benchmark against which production batches of Ambroxol can be consistently evaluated, ensuring they meet the required quality specifications before release. This aids in maintaining compliance with Good Manufacturing Practices (GMP) and other regulatory requirements.

Assessment of Impurity Profiles and Degradation Products of Ambroxol

The identification and quantification of impurities and degradation products are critical aspects of drug development and stability testing. This compound, as a labeled version of a known impurity, is an invaluable tool in these assessments. It can be used to unequivocally identify the presence of the cis-isomer of Ambroxol in the API or formulated drug product through techniques like mass spectrometry, where its distinct mass shift allows for clear identification even at trace levels.

Furthermore, in forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, acid, and base to identify potential degradation products, this compound can be used as a spike-in standard. This allows for the accurate quantification of the formed cis-Ambroxol impurity and helps in elucidating the degradation pathways of Ambroxol. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Table 2: Common Stress Conditions in Forced Degradation Studies

| Stress Condition | Purpose | Potential Degradation Products |

| Acid Hydrolysis | To assess degradation in acidic environments. | Hydrolytic degradation products. |

| Base Hydrolysis | To assess degradation in alkaline environments. | Hydrolytic degradation products. |

| Oxidation | To evaluate susceptibility to oxidative stress. | Oxidative degradation products. |

| Thermal Stress | To determine the effect of high temperatures. | Thermally induced degradation products. |

| Photostability | To assess the impact of light exposure. | Photodegradation products. |

Application in Drug Discovery and Development Processes for Analogues

The use of deuterated compounds is an emerging strategy in drug discovery and development aimed at improving the pharmacokinetic profiles of new chemical entities. By selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic instability, it is possible to slow down the rate of drug metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to improved metabolic stability, increased half-life, and potentially a better safety profile due to the reduced formation of reactive metabolites.

While there is no specific literature detailing the use of this compound in the development of new Ambroxol analogues, the principles of using deuterated compounds in drug discovery are well-established. In the preclinical and clinical development of new Ambroxol derivatives, stable isotope-labeled versions, including those of potential impurities, would be synthesized. These labeled compounds are crucial for conducting absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding the disposition of a new drug candidate in the body. The insights gained from these studies are vital for guiding the lead optimization process and selecting candidates with favorable pharmacokinetic properties for further development.

Advanced Research Perspectives and Future Directions for Rac Cis Ambroxol D5 Research

Exploration of Novel Deuteration Strategies for Altered Metabolic Properties

The metabolism of ambroxol is primarily mediated by the cytochrome P450 enzyme CYP3A4. Strategic deuteration of the ambroxol molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect. Future research could systematically explore various deuteration patterns on the ambroxol scaffold to modulate its metabolic stability.

Table 1: Potential Deuteration Sites on Ambroxol and Their Hypothesized Metabolic Impact

| Deuteration Site | Potential Metabolic Impact | Rationale |

| Cyclohexyl ring | Increased metabolic stability | The cyclohexyl ring is a potential site for oxidative metabolism. Deuteration at this position could slow down the rate of hydroxylation, leading to a longer half-life. |

| Methylene bridge | Reduced formation of specific metabolites | The methylene bridge connecting the amino group to the dibromophenyl ring is another potential site of metabolic attack. Deuteration here might inhibit cleavage or modification at this position. |

| Aromatic ring | Altered electronic properties and enzyme binding | While less common, deuteration of the aromatic ring could subtly influence the electronic environment of the molecule, potentially affecting its interaction with metabolizing enzymes. |

The synthesis of these novel deuterated analogs of ambroxol would be the first step in such research. Subsequent in vitro studies using human liver microsomes could then be conducted to compare the metabolic profiles of these new compounds with that of non-deuterated ambroxol and rac-cis-Ambroxol-d5. Such studies would provide valuable data on how specific deuteration patterns can be used to fine-tune the pharmacokinetic properties of ambroxol, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles. nih.gov

Expanding the Application of Deuterated Standards in Complex Biological Systems

The primary role of this compound is as an internal standard in pharmacokinetic studies. cphi-online.com However, its utility could be expanded to more complex biological systems to answer more nuanced research questions. For instance, it could be used as a tracer to investigate the transport and distribution of ambroxol across biological barriers, such as the blood-brain barrier or the placental barrier.

Further research could also involve the use of this compound in positron emission tomography (PET) imaging studies. By incorporating a positron-emitting isotope into the this compound molecule, researchers could visualize and quantify the distribution of ambroxol in living organisms in real-time. This would provide unprecedented insights into the drug's pharmacokinetics and target engagement.

Table 2: Potential Expanded Applications of this compound

| Application | Research Question | Potential Impact |

| Drug transport studies | How does ambroxol cross the blood-brain barrier? | Understanding the central nervous system penetration of ambroxol could have implications for its use in neurological conditions. |

| Placental transfer studies | To what extent does ambroxol cross the placenta? | This would be crucial for assessing the safety of ambroxol use during pregnancy. |

| PET imaging | What is the real-time distribution and target engagement of ambroxol in vivo? | This could optimize dosing regimens and patient selection for ambroxol therapy. |

Stereoisomeric Specificity in Deuterated Compound Research and its Implications

Ambroxol has stereoisomers, and it is well-established that different stereoisomers of a drug can have distinct pharmacological and toxicological properties. The "rac-cis" designation of this compound indicates that it is a racemic mixture of the cis isomers. Future research should focus on the stereoselective synthesis of the individual deuterated enantiomers of cis-Ambroxol.

By studying the individual deuterated stereoisomers, researchers could investigate whether there are stereoselective differences in the metabolism, transport, and efficacy of ambroxol. This could lead to the development of single-enantiomer deuterated ambroxol drugs with improved therapeutic indices. For example, if one enantiomer is found to be more active and have a better safety profile, a deuterated version of that specific enantiomer could be developed to maximize its therapeutic benefits while minimizing adverse effects.

Integration of this compound Research with Broader Deuterated Drug Development Paradigms

The research on this compound should not be conducted in isolation but should be integrated with the broader paradigms of deuterated drug development. uniupo.it The insights gained from studying this specific compound could contribute to a more general understanding of the effects of deuteration on drug metabolism and disposition.

For example, the data from metabolic stability studies of different deuterated ambroxol analogs could be used to develop predictive models for the effects of deuteration on other drugs metabolized by CYP3A4. This would help to streamline the drug development process for other deuterated compounds.

Furthermore, the development of novel bioanalytical methods using this compound could serve as a template for the development of assays for other deuterated drugs. The challenges and solutions encountered in the analysis of this compound could provide valuable lessons for the broader field of deuterated drug analysis. The continued development and application of deuterated compounds are expected to accelerate the creation of new medicines. marketersmedia.com

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish rac-cis-Ambroxol-d5 from its non-deuterated counterpart?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to identify the deuterium incorporation ratio and isotopic distribution. Compare retention indices (e.g., SE-30 column at 280°C, retention index 2670 for ambroxol) and structural descriptors like InChIKey (JBDGDEWWOUBZPM-UHFFFAOYSA-N) to confirm molecular identity. Reference NIST Chemistry WebBook data for validation .

Q. What experimental designs are recommended for assessing this compound stability under varying physiological conditions?

- Methodological Answer : Employ accelerated stability testing using factorial design to evaluate interactions between pH, temperature, and enzymatic activity. For example, use a 2×3 factorial setup to test degradation rates at pH 2 (gastric) and 7.4 (plasma) across 25°C, 37°C, and 50°C. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterium retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between preclinical and clinical studies of this compound?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosage forms, population subgroups). Apply the PICOT framework to refine comparisons: Population (e.g., COPD vs. healthy volunteers), Intervention (sustained-release vs. immediate-release), Outcome (mucolytic efficacy vs. anti-inflammatory activity). Use mixed-effects models to account for heterogeneity across studies .

Q. What mechanistic studies are needed to clarify the impact of deuterium labeling on this compound’s metabolic pathways?

- Methodological Answer : Perform in vitro hepatic microsome assays with isotopic tracing (e.g., deuterated vs. non-deuterated substrates). Quantify CYP450 isoform-specific metabolism using kinetic isotope effect (KIE) analysis. Cross-reference findings with in vivo pharmacokinetic data (e.g., bioavailability studies in Janssen et al., 1988) to validate isotopic effects on half-life and clearance .

Q. How can factorial design optimize the study of this compound’s dose-response relationships in multi-target therapies?

- Methodological Answer : Implement a 3×3 full factorial design to test dose levels (e.g., 30 mg, 75 mg, 150 mg) against endpoints like sputum viscosity reduction and cytokine modulation. Use ANOVA with post-hoc Tukey tests to identify synergistic or antagonistic effects. Include covariates such as patient genotype (e.g., CYP2D6 polymorphisms) in regression models .

Methodological and Data Integrity Questions

Q. What systematic review protocols ensure comprehensive identification of this compound’s novel therapeutic mechanisms?

- Methodological Answer : Follow a three-phase screening process: (1) Database searches (PubMed, Embase) with MeSH terms (e.g., "deuterium/pharmacokinetics"), (2) Abstract filtering for in vitro/in vivo mechanistic data, and (3) Quality assessment via structured checklists (e.g., SYRCLE for animal studies). Exclude non-peer-reviewed sources and prioritize studies with open-access datasets .

Q. How can researchers align this compound data sharing with FAIR principles?

- Methodological Answer : Deposit raw mass spectrometry and pharmacokinetic data in repositories like Zenodo, using standardized metadata (e.g., DOI links, experimental protocols). Apply the FAIRshake toolkit to assess dataset compliance. For clinical data, anonymize patient-level records via k-anonymity algorithms before sharing via platforms like ClinicalStudyDataRequest.com .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.